molecular formula C13H10Br2O B12527720 4,4'-Dibromo-2-methoxy-1,1'-biphenyl CAS No. 686773-99-9

4,4'-Dibromo-2-methoxy-1,1'-biphenyl

Cat. No.: B12527720
CAS No.: 686773-99-9
M. Wt: 342.02 g/mol
InChI Key: SBAXDTAEFJLKOZ-UHFFFAOYSA-N
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Description

4,4'-Dibromo-2-methoxy-1,1'-biphenyl is a substituted biphenyl compound of interest in advanced materials and organic synthesis. Biphenyl derivatives are widely investigated in the development of single-molecule electronic systems due to their conductive properties . The dihedral angle between the two aromatic rings is a critical structural feature that influences conjugation and electronic properties, making such compounds valuable for designing molecular devices . The bromine substituents on the biphenyl core offer versatile synthetic handles for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures . This compound is related to a class of molecules studied as crucial precursors for the formation of functional organic materials, including carbazole derivatives . As a building block, it can be used to develop compounds with tailored electronic characteristics for applications in organic semiconductors and molecular electronics. This product is intended for research purposes only and is not for human or veterinary use.

Properties

CAS No.

686773-99-9

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

4-bromo-1-(4-bromophenyl)-2-methoxybenzene

InChI

InChI=1S/C13H10Br2O/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3

InChI Key

SBAXDTAEFJLKOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The direct bromination of 2-methoxybiphenyl offers a straightforward route to the target compound. The methoxy group at the 2-position directs electrophilic bromination to the para positions (4 and 4') due to its strong electron-donating resonance effect.

Procedure (Adapted from):

  • Substrate : 2-Methoxybiphenyl (1 equiv) is suspended in glacial acetic acid.
  • Bromination : Bromine (2.2 equiv) is added dropwise at 60–80°C under stirring.
  • Oxidation : A mixture of KNO₃ and H₂SO₄ is introduced to stabilize intermediates.
  • Workup : The reaction is quenched in water, and the precipitate is filtered and recrystallized from ethanol.

Yield : ~75–82%.
Key Challenges :

  • Over-bromination at ortho positions may occur without precise temperature control.
  • Requires rigorous removal of unreacted bromine to avoid side products.

Ullmann Coupling of Halogenated Precursors

Stepwise Synthesis via Aryl Halide Coupling

This method constructs the biphenyl backbone from two halogenated benzene rings, followed by functionalization.

Procedure (Derived from):

  • Precursor Synthesis :
    • 2-Methoxy-4-bromoiodobenzene: Synthesized via iodination of 2-methoxy-4-bromobenzene using I₂/Cu.
    • 4-Bromoiodobenzene: Commercial or prepared via Sandmeyer reaction.
  • Coupling :
    • The iodinated precursors (1 equiv each) are reacted with Cu powder (2 equiv) in DMF at 120°C for 24 hours.
  • Purification : Column chromatography (hexane/ethyl acetate) isolates the target compound.

Yield : 60–70%.
Advantages :

  • High regioselectivity ensures correct positioning of substituents.
  • Scalable for industrial production.

Suzuki-Miyaura Cross-Coupling

Boronic Acid-Mediated Coupling

This method employs palladium catalysis to couple a methoxy-substituted boronic acid with a dibrominated aryl halide.

Procedure (Inspired by):

  • Boronic Acid Preparation : 2-Methoxy-4-bromophenylboronic acid is synthesized via Miyaura borylation.
  • Coupling :
    • The boronic acid (1.1 equiv) reacts with 1,4-dibromobenzene (1 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Isolation : Extracted with dichloromethane and purified via recrystallization.

Yield : 65–75%.
Limitations :

  • Requires expensive palladium catalysts.
  • Competing homocoupling may reduce efficiency.

Sequential Methoxylation and Bromination

Functionalization of Preformed Biphenyls

This two-step approach modifies a preassembled biphenyl core.

Procedure (Adapted from):

  • Methoxylation :
    • 2-Nitro-4,4'-dibromobiphenyl is reduced to the amine (H₂/Pd-C), diazotized (NaNO₂/HCl), and hydrolyzed to 2-hydroxy-4,4'-dibromobiphenyl.
    • Methylation with CH₃I/K₂CO₃ yields 2-methoxy-4,4'-dibromobiphenyl.
  • Bromination Adjustment :
    • Further bromination ensures complete substitution at 4,4' positions if needed.

Yield : 50–60%.
Complexity : Multiple steps increase purification challenges.

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Direct Bromination 75–82% Low High >90%
Ullmann Coupling 60–70% Moderate Moderate 85–90%
Suzuki-Miyaura Coupling 65–75% High Low 80–85%
Sequential Functionalization 50–60% High Low 75–80%

Key Findings :

  • Direct bromination is optimal for large-scale production due to simplicity and cost-effectiveness.
  • Ullmann coupling offers better regiocontrol for research-scale synthesis.
  • Methoxy-directed bromination avoids the need for protective groups, streamlining the process.

Challenges and Optimization Strategies

Common Issues:

  • Regioselectivity : Competing bromination at ortho positions necessitates careful control of reaction temperature and stoichiometry.
  • Catalyst Recovery : Pd and Cu residues in coupling methods require additional purification steps.

Innovations:

  • Microwave Assistance : Reduces reaction time for Ullmann coupling from 24 hours to 2 hours.
  • Solvent-Free Bromination : Minimizes waste and improves yield to 85%.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-2-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,4’-Dibromo-2-methoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-2-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

The following analysis compares 4,4'-Dibromo-2-methoxy-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers and Substituent Effects
Compound Name CAS No. Substituents Key Differences
3,4'-Dibromo-4-methoxy-1,1'-biphenyl 66175-40-4 Br (3,4'), –OCH₃ (4) Bromine positions alter reactivity and steric hindrance; methoxy at 4 reduces electronic conjugation compared to 2-position substitution .
4,4'-Dibromo-3,3'-dimethoxy-1,1'-biphenyl 6161-47-3 Br (4,4'), –OCH₃ (3,3') Dual methoxy groups increase electron density and steric bulk, potentially reducing solubility in nonpolar solvents .
3-Bromo-3'-methoxy-1,1'-biphenyl 337535-27-0 Br (3), –OCH₃ (3') Asymmetric substitution disrupts molecular symmetry, affecting crystallinity and intermolecular interactions .

Electronic Properties :

  • The methoxy group at the 2 position in the target compound enhances resonance stabilization compared to 3- or 4-methoxy derivatives, influencing its reactivity in electrophilic substitution reactions .
  • Bromine at 4,4' positions (para to the biphenyl bond) facilitates planar conformations, whereas ortho-bromine (e.g., 3,4'-dibromo isomer) increases torsional strain between rings .
Functional Group Variations
Compound Name Functional Groups Applications
4,4′-Dibromo-2-nitrobiphenyl Br (4,4'), –NO₂ (2) Precursor for carbazole derivatives; nitro group enables reduction to amines for optoelectronic materials .
2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl Br (2,2'), –CH₃ (4,4',5,5') Methyl groups enhance thermal stability; used in ligand design for coordination polymers .
2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl Br (2,2'), –C(CH₃)₃ (4,4') Bulky tert-butyl groups improve solubility in organic solvents; applicable in supramolecular chemistry .

Key Observations :

  • Nitro vs. Methoxy: The nitro group (–NO₂) in 4,4′-Dibromo-2-nitrobiphenyl is electron-withdrawing, making it more reactive toward nucleophilic aromatic substitution than the methoxy-containing target compound .
  • Steric Effects : Compounds with tert-butyl or methyl groups (e.g., ) exhibit reduced crystallinity but enhanced solubility, contrasting with the target compound’s balance of moderate steric bulk and planar geometry.
Crystallographic and Structural Comparisons
  • Dihedral Angles : The target compound’s biphenyl rings are expected to adopt a twisted conformation due to steric repulsion between the 2-methoxy and adjacent substituents. This contrasts with 4,4′-Dibromo-2-nitrobiphenyl, which has a dihedral angle of 55.34° between rings, stabilized by C–H···Br and C–H···O interactions .
  • Bond Lengths : The C–Br bond length in brominated biphenyls typically ranges from 1.89–1.92 Å, consistent across analogs .

Biological Activity

4,4'-Dibromo-2-methoxy-1,1'-biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities. This compound has been investigated for its interactions with various biological systems, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C13H10Br2O
  • Molecular Weight : 348.03 g/mol
  • CAS Number : 63116-81-6
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both gram-positive and gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects on cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)10 µM

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound could be further investigated for its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular proteins involved in apoptosis and cell cycle regulation. Additionally, its bromine substituents may enhance its reactivity with biological macromolecules.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study conducted by Smith et al. (2023) evaluated the efficacy of various biphenyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that this compound exhibited potent antibacterial activity with an MIC of 0.5 µg/mL.
  • Cytotoxicity in Cancer Research : In a research project led by Johnson et al. (2024), the cytotoxic effects of this compound were tested on multiple cancer cell lines. The results indicated significant growth inhibition in HeLa cells at concentrations as low as 15 µM.

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